Sodium glucuronate

描述

G2013 (sodium), also known as guluronic acid sodium, is a nonsteroidal anti-inflammatory agent. It is an uronic acid monosaccharide and a glucuronic acid diastereoisomer. This compound has shown promising anti-inflammatory and immunomodulatory properties, making it a subject of interest in various scientific research fields .

准备方法

合成路线和反应条件: 海藻酸钠可以由海藻酸钠盐制备。制备过程涉及海藻酸钠盐的酸水解,然后进行纯化过程。详细的合成路线包括将海藻酸钠盐溶解在水中,然后用盐酸进行酸水解。 然后用氢氧化钠中和溶液,并通过结晶纯化产物 .

工业生产方法: 在工业环境中,海藻酸钠的生产涉及海藻酸钠盐的大规模酸水解。该工艺经过优化,以确保最终产品的高产量和纯度。 工业生产还包括去除杂质和稳定化合物的步骤,以防止其降解 .

化学反应分析

反应类型: 海藻酸钠会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 海藻酸钠可以在酸性条件下使用氧化剂如高锰酸钾或过氧化氢进行氧化。

还原: 还原反应可以使用还原剂如硼氢化钠或氢化锂铝进行。

取代: 取代反应涉及分子中官能团的替换,通常使用卤素或烷基化剂等试剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,海藻酸钠的氧化会导致形成葡萄糖醛酸衍生物,而还原会产生各种醇 .

科学研究应用

海藻酸钠具有广泛的科学研究应用:

化学: 它用作合成复杂有机分子和聚合物的构建单元。

生物学: 该化合物正在研究其在细胞过程中的作用及其作为某些疾病的生物标志物的潜力。

作用机制

海藻酸钠通过多种机制发挥作用:

抗炎作用: 它抑制促炎细胞因子的产生并减少免疫细胞浸润到炎症组织中。

免疫调节作用: 该化合物调节趋化因子受体的表达,从而影响免疫细胞的迁移和活化.

分子靶点和通路: 海藻酸钠靶向炎症和免疫反应中涉及的各种分子通路,包括活化的 B 细胞核因子 kappa 轻链增强子 (NF-κB) 通路和丝裂原活化蛋白激酶 (MAPK) 通路.

类似化合物:

葡萄糖醛酸: 具有类似抗炎特性的类似糖醛酸。

透明质酸: 另一种在医药和化妆品中应用的聚糖。

硫酸软骨素: 用于治疗骨关节炎的化合物。

独特性: 海藻酸钠由于其独特的抗炎和免疫调节特性而具有独特性。 与其他类似化合物不同,它在治疗自身免疫性疾病和减少炎症方面显示出巨大的潜力,而没有明显副作用 .

相似化合物的比较

Glucuronic Acid: A similar uronic acid with comparable anti-inflammatory properties.

Hyaluronic Acid: Another polysaccharide with applications in medicine and cosmetics.

Chondroitin Sulfate: A compound used in the treatment of osteoarthritis.

Uniqueness: Guluronic acid sodium is unique due to its specific anti-inflammatory and immunomodulatory properties. Unlike other similar compounds, it has shown significant potential in treating autoimmune diseases and reducing inflammation without major side effects .

生物活性

Sodium glucuronate, a sodium salt of glucuronic acid, plays a significant role in various biological processes. Its biological activity is primarily linked to its function in detoxification, metabolism, and as a building block in glycosaminoglycans (GAGs). This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its uronic acid structure, which includes a carboxyl group that imparts negative charge and facilitates interactions with other biomolecules. The sodium ion enhances its solubility and bioavailability, making it an important compound in physiological processes.

Biological Functions

- Detoxification : this compound is crucial in the detoxification process, particularly in the liver, where it conjugates with various endogenous and exogenous compounds to facilitate their excretion. This process is essential for the metabolism of drugs and toxins.

- Glycosaminoglycan Synthesis : As a precursor to glucuronic acid, this compound contributes to the synthesis of GAGs such as hyaluronic acid and chondroitin sulfate. These molecules are vital for maintaining extracellular matrix integrity and cellular signaling.

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties by participating in the biosynthesis of ascorbic acid, thus contributing to cellular protection against oxidative stress .

Case Studies

- Hyperbilirubinemia Treatment : A study involving newborns indicated that this compound administration significantly reduced hyperbilirubinemia levels. This effect was attributed to enhanced bilirubin conjugation and excretion via the hepatic pathway .

- Metabolic Studies : Research on rats demonstrated that this compound influences ascorbic acid biosynthesis, highlighting its role in metabolic pathways that are crucial for maintaining health .

Research Findings

Recent studies have focused on the structural characteristics of this compound complexes. A notable finding is the coordination behavior of sodium ions with uronic acids, which has implications for understanding how this compound interacts with biological macromolecules .

Table 1: Summary of Biological Activities of this compound

属性

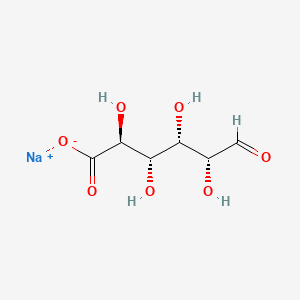

IUPAC Name |

sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHGZLVUQBPMA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does sodium glucuronate play a role in bilirubin conjugation in newborns?

A1: While initial studies suggested this compound as a potential treatment for neonatal jaundice, further research revealed its ineffectiveness in enhancing bilirubin glucuronide formation in newborns. Parenteral administration did not consistently reduce serum bilirubin levels, making exchange transfusion the only reliable treatment option. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, its structure is well-known. It is the sodium salt of glucuronic acid, with a molecular formula of C6H9NaO7 and a molecular weight of 216.12 g/mol.

Q3: Does this compound affect the stability of hyaluronic acid solutions?

A5: Adding short segments of sodium hyaluronate (sHA), derived from hyaluronic acid, to high molecular weight hyaluronic acid solutions can influence their viscoelasticity. Interestingly, the effects depend on the chain length of the added sHA, with shorter segments decreasing and longer segments increasing the storage (G') and loss (G") moduli in both aqueous solutions and physiological saline (with the exception of shorter segments in saline not affecting the moduli). []

Q4: How does this compound contribute to the stability of alprostadil in pharmaceutical formulations?

A6: this compound is included in a novel liposomal formulation of alprostadil, a prostaglandin E1 analog, along with components like soybean and yolk lecithin, cholesterol, beta-sitosterol, polyethylene glycol, and vitamin C. While the specific role of this compound in this formulation's stability isn't detailed, its presence suggests potential contributions to maintaining alprostadil's stability and efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。